molecular formula C17H20O10 B1238864 6-O-sinapoyl-D-glucono-1,5-lactone

6-O-sinapoyl-D-glucono-1,5-lactone

Cat. No. B1238864
M. Wt: 384.3 g/mol
InChI Key: PYUYAAQFJLICNF-MXWIPWLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-sinapoyl-D-glucono-1,5-lactone is the 6-O-sinapoyl derivative of D-glucono-1,5-lactone. It has a role as a plant metabolite. It derives from a D-glucono-1,5-lactone and a trans-sinapic acid.

Scientific Research Applications

Surfactant Synthesis

6-O-Alkanoylgluconolactones, similar to 6-O-sinapoyl-D-glucono-1,5-lactone, have been synthesized for potential applications as surfactants. These compounds exhibit unique solubility behaviors, showing increased solubility at higher temperatures and precipitating at lower temperatures. This characteristic suggests potential applications in thermally responsive systems or in processes requiring controlled solubility behavior (Kwoh et al., 1995).

Food Science

In food science, derivatives of glucono-δ-lactone, like 6-O-sinapoyl-D-glucono-1,5-lactone, have been explored for their ability to induce gelation in proteins at low temperatures. This could be useful in the development of new food textures or in modifying the properties of existing food products (Ngapo et al., 1996).

Organic Synthesis

These compounds have also been studied in the context of organic synthesis. For instance, the conversion of d-glucono-1,5-lactone into α-pyrone derivatives has been explored, demonstrating the versatility of these lactones in synthetic chemistry (Nelson & Gratzl, 1978).

Personal Care Applications

There is research into using 6-O-alkanoyl-N-alkylgluconamides, related to 6-O-sinapoyl-D-glucono-1,5-lactone, as cheap substitutes for ceramides in personal care products. These compounds are intended to retain water in human skin and could be used in cosmetics and skincare products (Woudenberg‐van‐Oosterom et al., 1996).

Taste and Solution Properties

The taste and solution properties of D-glucono-1,5-lactone have been studied, which might provide insights into the sensory attributes of derivatives like 6-O-sinapoyl-D-glucono-1,5-lactone in food and pharmaceutical applications (Parke et al., 1997).

Interactions with Water

Understanding the interactions of d-glucono-1,5-lactone with water is essential for applications in various industries, including pharmaceuticals and food science. This research might also be relevant for derivatives like 6-O-sinapoyl-D-glucono-1,5-lactone (Combes & Birch, 1988).

properties

Molecular Formula

C17H20O10

Molecular Weight

384.3 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-oxooxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H20O10/c1-24-9-5-8(6-10(25-2)13(9)19)3-4-12(18)26-7-11-14(20)15(21)16(22)17(23)27-11/h3-6,11,14-16,19-22H,7H2,1-2H3/b4-3+/t11-,14-,15+,16-/m1/s1

InChI Key

PYUYAAQFJLICNF-MXWIPWLSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)O)O)O

SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(=O)O2)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(=O)O2)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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